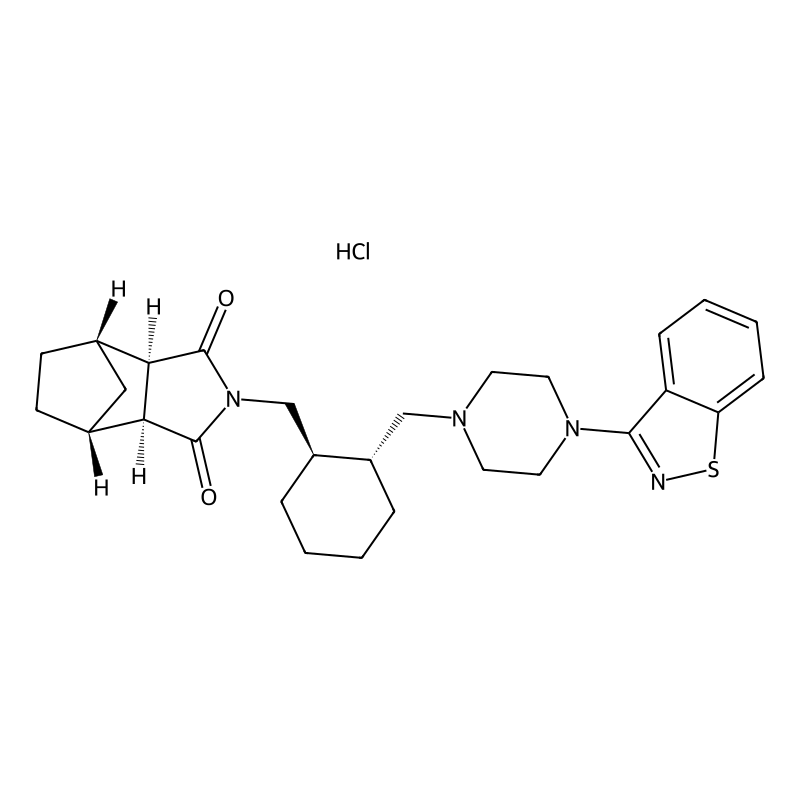Lurasidone hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antipsychotic Effects
Mechanism of Action
Lurasidone hydrochloride is believed to act as a serotonin antagonist and dopamine D2 receptor partial agonist. This means it blocks the effects of serotonin at some receptors and partially activates dopamine D2 receptors. This complex interaction may help regulate mood, thinking, and behavior in individuals with schizophrenia. [Source: National Institute of Mental Health ""]
Research Focus
Scientific studies are investigating the effectiveness of Lurasidone hydrochloride in managing positive and negative symptoms of schizophrenia. Positive symptoms include hallucinations and delusions, while negative symptoms involve social withdrawal and alogia (reduced speech). Research is also exploring potential benefits for cognitive dysfunction, a common feature in schizophrenia. [Source: International Journal of Neuropsychopharmacology ""]
Mood Stabilizing Effects
Bipolar Disorder
Lurasidone hydrochloride is approved for treating bipolar depression, the depressive phase of bipolar disorder. Research suggests it may help regulate mood swings and improve depressive symptoms without inducing mania or hypomania (elevated mood states). [Source: American Psychiatric Association ""]
Ongoing Research
Scientists are exploring the potential benefits of Lurasidone hydrochloride for preventing future manic or depressive episodes in individuals with bipolar disorder.
Additional Areas of Research:
Lurasidone hydrochloride is also being investigated for its potential use in treating other mental health conditions, including:
- Major depressive disorder
- Anxiety disorders
- Autism spectrum disorder
Lurasidone hydrochloride is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. Its chemical structure includes a benzisothiazole moiety, which is integral to its pharmacological activity. The full chemical name is [3aR,4S,7R,7aS]-2-[(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl-methyl]cyclohexylmethyl]-hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride, with a molecular formula of C28H36N4O2S·HCl and a molecular weight of 529.14 g/mol . Lurasidone is characterized as a white to off-white powder that exhibits very slight solubility in water and is practically insoluble in several organic solvents .
The exact mechanism by which lurasidone works is not fully understood, but it is believed to involve its interaction with multiple neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors []. By modulating these receptors, lurasidone may help regulate dopamine and serotonin signaling, which are implicated in schizophrenia and bipolar disorder [].
Lurasidone exhibits a unique pharmacological profile characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It also interacts with 5-HT7 receptors and demonstrates partial agonism at 5-HT1A receptors . The binding affinities for these receptors are notable: Dopamine D2 (Ki = 0.994 nM), 5-HT2A (Ki = 0.47 nM), and 5-HT7 (Ki = 0.495 nM) . This receptor interaction profile contributes to its efficacy in improving cognitive function and managing symptoms associated with schizophrenia and bipolar disorder.
Lurasidone can be synthesized through several methods involving multi-step organic reactions. One common approach includes the formation of the benzisothiazole ring followed by the construction of the isoindole core through cyclization reactions. The synthesis typically requires specific reagents and conditions to ensure high yield and purity . Advanced methods may also utilize cyclodextrins to improve solubility and stability during synthesis .
Lurasidone has significant drug interaction potential due to its metabolism primarily via cytochrome P450 3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can lead to increased serum levels of lurasidone, necessitating dosage adjustments . Conversely, strong CYP3A4 inducers (e.g., rifampin) may reduce its efficacy by decreasing serum concentrations . Other notable interactions include those with carbamazepine and St. John's wort, which should be avoided due to potential adverse effects.
Several compounds share structural or functional similarities with lurasidone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Risperidone | Benzisoxazole derivative | D2 and 5-HT2A receptor antagonist | Broader receptor activity including alpha-adrenergic receptors |
| Olanzapine | Thienobenzodiazepine | D2 and 5-HT2A receptor antagonist | Also has significant histaminergic activity |
| Quetiapine | Dibenzothiazepine | D2 antagonist; 5-HT2A antagonist | Notable sedative properties due to histamine receptor antagonism |
| Aripiprazole | Quinolinone derivative | Partial agonist at D2 and 5-HT1A | Unique mechanism as a partial agonist which can stabilize dopamine levels |
Lurasidone's distinctiveness lies in its balanced antagonistic activity on serotonin receptors coupled with its relatively low propensity for causing sedation compared to other atypical antipsychotics like quetiapine .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H317 (92.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (92.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (90%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Treatment of schizophrenia
MeSH Pharmacological Classification
ATC Code
KEGG Target based Classification of Drugs
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]
Pictograms


Irritant;Health Hazard
Wikipedia
FDA Medication Guides
Lurasidone Hydrochloride
TABLET;ORAL
SUNOVION PHARMS INC
12/04/2019
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients








